3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid and related compounds has been a subject of regiospecific syntheses, which require precise conditions and often rely on single-crystal X-ray analysis for unambiguous structure determination. Techniques have evolved to facilitate the synthesis of pyrazole derivatives with extensive use of hydrogen bonding, showing the complexity and specificity of synthesizing such molecules (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
The structural analysis of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid derivatives has highlighted the importance of spectroscopic techniques and single-crystal X-ray analysis. These methods are pivotal in identifying regioisomers and understanding the molecular arrangement, including hydrogen-bonded dimers typical of carboxylic acid groups (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Properties
The reactivity of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid derivatives involves various chemical reactions, such as condensation with aromatic aldehydes, and showcases their potential in forming densely functionalized molecules. These reactions are essential for expanding the applications of pyrazole derivatives in various fields (Xiao, Lei, & Hu, 2011).
Physical Properties Analysis
Investigations into the physical properties of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid derivatives are crucial for their application and handling. For instance, their solubility, crystalline structure, and molecular interactions through hydrogen bonding significantly influence their usability in various chemical processes and applications (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).
Chemical Properties Analysis
The chemical properties of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid derivatives, such as their reactivity towards different reagents, potential for forming bonds, and behavior under various conditions, are areas of active research. These properties are vital for designing synthetic routes and understanding the compound's behavior in biological or catalytic systems (Liu, Liu, Ma, Liu, Xie, & Dai, 2014).
Scientific Research Applications
-
Chemical Synthesis
- The compound “3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid” is a chemical building block used in various chemical reactions .
- It is used in the synthesis of other complex molecules in the field of organic chemistry .
- The specific methods of application or experimental procedures are not provided in the available resources .
- The outcomes of these chemical reactions depend on the specific reaction conditions and the other reactants used .
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Synthesis of 1,3,5-Trisubstituted 1H-Pyrazoles
- This compound can be used in the synthesis of 1,3,5-trisubstituted 1H-pyrazoles .
- The synthesis involves starting from α, β-unsaturated aldehydes/ketones and hydrazine using a catalyst under microwave irradiation and solvent-free conditions .
- The method has several advantages including environmentally friendly reaction conditions, simple operation, extensive substrates, good yields, and the possibility of reusing the catalyst .
- The results of the synthesis are characterized by HR-MS, FT-IR, 1H NMR, and 13C NMR spectroscopy .
-
High-Energy Compound Synthesis
- The compound can be used in the synthesis of high-energy compounds .
- The synthesis involves a mild method to produce a compound with good performance .
- The structure and thermal stability of the synthesized compound are characterized by FT-IR, NMR spectroscopy, MS, elemental analysis, X-ray single-crystal diffraction, differential scanning calorimetry (DSC), and thermogravimetric-differential thermal analysis (TG-DTG) .
- The results show that the synthesized compound has high density, good thermal stability, impressive detonation performance, and low sensitivity .
-
Antileishmanial and Antimalarial Evaluation
- The compound could potentially be used in the development of antileishmanial and antimalarial drugs .
- The specific methods of application or experimental procedures are not provided in the available resources .
- The outcomes of these evaluations depend on the specific experimental conditions and the other compounds used .
-
Fluorescent Probes
- The compound could potentially be used in the development of fluorescent probes .
- The specific methods of application or experimental procedures are not provided in the available resources .
- The outcomes of these evaluations depend on the specific experimental conditions and the other compounds used .
-
Photoluminescent Materials
- The compound could potentially be used in the development of photoluminescent materials .
- The specific methods of application or experimental procedures are not provided in the available resources .
- The outcomes of these evaluations depend on the specific experimental conditions and the other compounds used .
Safety And Hazards
properties
IUPAC Name |
3-(3,4,5-trimethylpyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6-7(2)10-11(8(6)3)5-4-9(12)13/h4-5H2,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIVFNLMLRHHDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CCC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360266 |
Source
|
Record name | 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid | |
CAS RN |
890593-69-8 |
Source
|
Record name | 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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